ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate
Overview
Description
Ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of aniline derivatives followed by esterification and amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetylated aniline derivatives and esters with comparable structures. Examples include:
- Ethyl 2-[N-acetyl-4-[acetyl-(2-methoxy-2-oxoethyl)amino]anilino]acetate
- Ethyl 2-[N-acetyl-4-[acetyl-(2-propoxy-2-oxoethyl)amino]anilino]acetate
Uniqueness
Ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility and potential for diverse applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-5-25-17(23)11-19(13(3)21)15-7-9-16(10-8-15)20(14(4)22)12-18(24)26-6-2/h7-10H,5-6,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQLTLHHIANKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)N(CC(=O)OCC)C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747589 | |
Record name | Diethyl 2,2'-[1,4-phenylenebis(acetylazanediyl)]diacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189194-00-1 | |
Record name | Diethyl 2,2'-[1,4-phenylenebis(acetylazanediyl)]diacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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